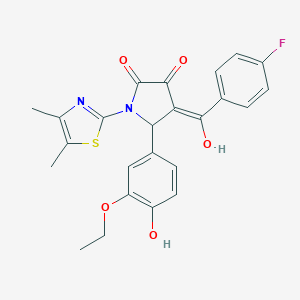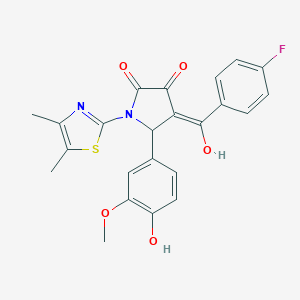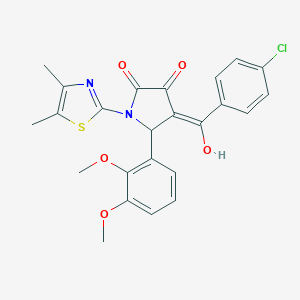![molecular formula C26H21ClN2O4 B265424 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265424.png)
4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as AC-262,356, is a selective androgen receptor modulator (SARM) that has gained popularity in the scientific community due to its potential applications in the field of sports medicine, muscle wasting diseases, and osteoporosis.
作用機序
4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one works by selectively binding to and activating androgen receptors in muscle and bone tissue. This leads to an increase in protein synthesis, which in turn leads to an increase in muscle mass and bone density. Unlike anabolic steroids, 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one does not bind to androgen receptors in other tissues such as the prostate, which reduces the risk of androgenic side effects.
Biochemical and Physiological Effects:
4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to increase muscle mass and strength in animal models. It has also been shown to increase bone mineral density and improve bone strength. These effects are mediated through the activation of androgen receptors in muscle and bone tissue.
実験室実験の利点と制限
One of the main advantages of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for androgen receptors in muscle and bone tissue. This reduces the risk of androgenic side effects and makes it an attractive alternative to anabolic steroids. However, 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is still a relatively new compound and its long-term safety and efficacy have not yet been fully established.
将来の方向性
There are several areas of future research that could be explored with 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. These include:
1. Further investigation into the safety and efficacy of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in humans.
2. Development of more selective and potent SARMs based on the structure of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one.
3. Investigation into the potential applications of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of other muscle wasting diseases such as muscular dystrophy.
4. Investigation into the potential applications of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of other bone disorders such as osteogenesis imperfecta.
5. Investigation into the potential applications of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of other conditions such as male hypogonadism and breast cancer.
In conclusion, 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a selective androgen receptor modulator that has potential applications in the field of sports medicine, muscle wasting diseases, and osteoporosis. Its selectivity for androgen receptors in muscle and bone tissue makes it an attractive alternative to anabolic steroids. However, further research is needed to establish its long-term safety and efficacy in humans and to explore its potential applications in other areas of medicine.
合成法
The synthesis of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-(allyloxy)benzoic acid with 3-chloroaniline in the presence of thionyl chloride, followed by the reaction of the resulting intermediate with 3-pyridinemethanol and 2,3-dihydro-1H-pyrrole-2,5-dione. The final product is obtained through purification and crystallization processes. The purity of the synthesized compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the field of sports medicine. It has been shown to increase muscle mass and strength in animal models without causing the androgenic side effects associated with anabolic steroids. This makes it an attractive alternative for athletes looking to enhance their performance without the risk of adverse health effects.
4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential therapeutic applications in muscle wasting diseases such as sarcopenia and cachexia. It has been shown to increase muscle mass and improve muscle function in animal models of these conditions.
In addition, 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential role in the treatment of osteoporosis. It has been shown to increase bone mineral density and improve bone strength in animal models of this disease.
特性
製品名 |
4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C26H21ClN2O4 |
分子量 |
460.9 g/mol |
IUPAC名 |
(E)-[2-(3-chlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate |
InChI |
InChI=1S/C26H21ClN2O4/c1-2-13-33-21-10-8-18(9-11-21)24(30)22-23(19-6-3-7-20(27)14-19)29(26(32)25(22)31)16-17-5-4-12-28-15-17/h2-12,14-15,23,30H,1,13,16H2/b24-22+ |
InChIキー |
UUZCBDKQDIVKSH-ZNTNEXAZSA-N |
異性体SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC(=CC=C4)Cl)/[O-] |
SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)Cl)O |
正規SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC(=CC=C4)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265344.png)


![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265348.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265350.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-ethoxyphenyl)methanolate](/img/structure/B265355.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265356.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265366.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B265370.png)